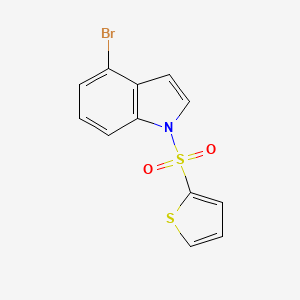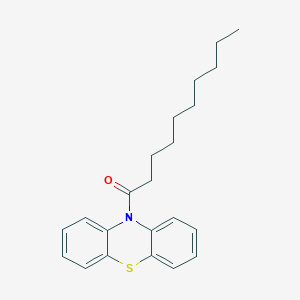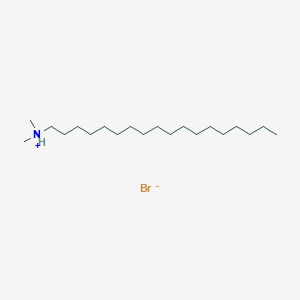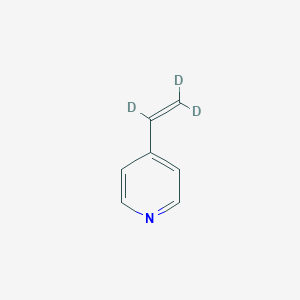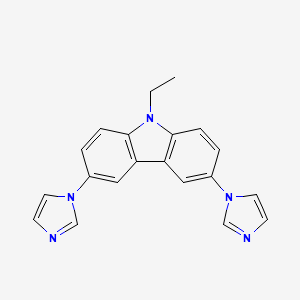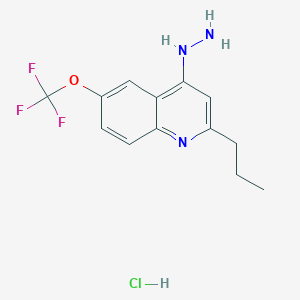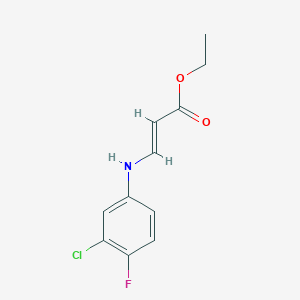
ethyl (E)-3-(3-chloro-4-fluoroanilino)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-3-(3-chloro-4-fluoroanilino)prop-2-enoate is an organic compound that belongs to the class of anilino derivatives These compounds are characterized by the presence of an aniline group attached to a propenoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-(3-chloro-4-fluoroanilino)prop-2-enoate typically involves the reaction of 3-chloro-4-fluoroaniline with ethyl acrylate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the aniline nitrogen attacks the β-carbon of the acrylate, forming the desired product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the double bond in the propenoate moiety, converting it to a single bond.
Substitution: The chloro and fluoro substituents on the aromatic ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl 3-(3-chloro-4-fluoroanilino)propanoate.
Substitution: Various substituted anilino derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a precursor for the synthesis of bioactive molecules.
Materials Science: In the development of polymers and advanced materials.
Biology: As a probe for studying enzyme interactions and biological pathways.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological macromolecules. The aniline moiety can form hydrogen bonds and π-π interactions with proteins, while the propenoate group can participate in Michael addition reactions with nucleophilic residues in enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (E)-3-(3-chloroanilino)prop-2-enoate
- Ethyl (E)-3-(4-fluoroanilino)prop-2-enoate
- Ethyl (E)-3-(3-bromo-4-fluoroanilino)prop-2-enoate
Uniqueness
Ethyl (E)-3-(3-chloro-4-fluoroanilino)prop-2-enoate is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C11H11ClFNO2 |
|---|---|
Molekulargewicht |
243.66 g/mol |
IUPAC-Name |
ethyl (E)-3-(3-chloro-4-fluoroanilino)prop-2-enoate |
InChI |
InChI=1S/C11H11ClFNO2/c1-2-16-11(15)5-6-14-8-3-4-10(13)9(12)7-8/h3-7,14H,2H2,1H3/b6-5+ |
InChI-Schlüssel |
PSUXUVSPLFASGS-AATRIKPKSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/NC1=CC(=C(C=C1)F)Cl |
Kanonische SMILES |
CCOC(=O)C=CNC1=CC(=C(C=C1)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



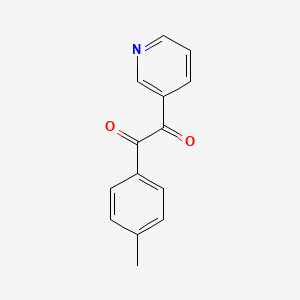

![Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride](/img/structure/B15344000.png)

![{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide](/img/structure/B15344015.png)
